molecular formula C12H16ClNO6S2 B299357 N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2,5-dimethoxybenzenesulfonamide

N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B299357
M. Wt: 369.8 g/mol
InChI Key: HVRRXQGATQYABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2,5-dimethoxybenzenesulfonamide, commonly known as Clotrimazole, is a synthetic antifungal agent used to treat a variety of fungal infections. Clotrimazole belongs to the class of imidazole antifungals and is known to have a broad spectrum of activity against various fungal species.

Mechanism of Action

Clotrimazole inhibits the synthesis of ergosterol by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol. This results in the accumulation of toxic sterol intermediates, leading to disruption of the fungal cell membrane and ultimately cell death.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after oral administration and is distributed throughout the body, including the skin, nails, and hair. Clotrimazole is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

Clotrimazole is a widely used antifungal agent and has been extensively studied for its antifungal properties. It is relatively inexpensive and readily available, making it a popular choice for laboratory experiments. However, its broad spectrum of activity can make it difficult to isolate the effects of Clotrimazole on a specific fungal species.

Future Directions

1. Development of novel Clotrimazole derivatives with improved activity against drug-resistant fungal species.
2. Investigation of the potential of Clotrimazole as an anticancer agent due to its ability to disrupt cell membranes.
3. Exploration of the use of Clotrimazole in combination with other antifungal agents to improve efficacy and reduce the development of drug resistance.
4. Investigation of the mechanism of action of Clotrimazole on fungal biofilms.
5. Development of Clotrimazole-based formulations for topical and systemic administration.

Synthesis Methods

The synthesis of Clotrimazole involves the condensation of 2,4-dichlorobenzoic acid with 2-aminothiophenol to form 2-(2,4-dichlorophenylthio)-N-(4-chlorophenyl)acetamide. This intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride to form Clotrimazole.

Scientific Research Applications

Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. Its mechanism of action involves inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. Clotrimazole also disrupts the fungal cell membrane, leading to increased membrane permeability and ultimately cell death.

properties

Product Name

N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2,5-dimethoxybenzenesulfonamide

Molecular Formula

C12H16ClNO6S2

Molecular Weight

369.8 g/mol

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C12H16ClNO6S2/c1-19-8-3-4-11(20-2)12(5-8)22(17,18)14-10-7-21(15,16)6-9(10)13/h3-5,9-10,14H,6-7H2,1-2H3

InChI Key

HVRRXQGATQYABM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CS(=O)(=O)CC2Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CS(=O)(=O)CC2Cl

Origin of Product

United States

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